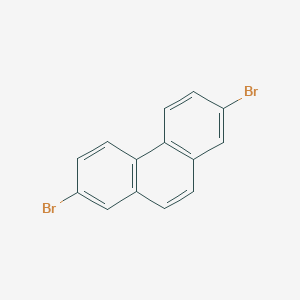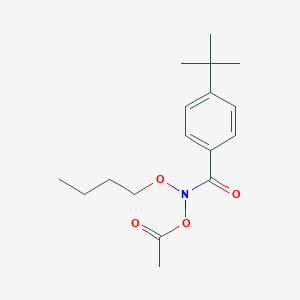
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide, also known as DMTB, is a synthetic compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. DMTB is a derivative of salicylic acid and has been shown to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has also been shown to activate the Nrf2 pathway, which plays a role in regulating cellular responses to oxidative stress.
Biochemische Und Physiologische Effekte
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to have antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic agents. However, one limitation is that N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is not water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide could focus on its potential therapeutic applications in the treatment of various inflammatory diseases and cancer. Additionally, further studies could explore the mechanisms of action of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide and its potential interactions with other drugs. Finally, research could be conducted to improve the synthesis method of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide and increase its yield.
In conclusion, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is a synthetic compound that has shown potential therapeutic applications in various fields of scientific research. Its anti-inflammatory, analgesic, and anticancer properties make it an interesting compound for further study. Future research could focus on its potential therapeutic applications, mechanisms of action, and synthesis optimization.
Synthesemethoden
The synthesis of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide involves the reaction of 4-tert-butylbenzoic acid with acetic anhydride and butanol in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide can be improved through optimization of reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory and analgesic agent in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
145142-71-8 |
|---|---|
Produktname |
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide |
Molekularformel |
C17H25NO4 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
[butoxy-(4-tert-butylbenzoyl)amino] acetate |
InChI |
InChI=1S/C17H25NO4/c1-6-7-12-21-18(22-13(2)19)16(20)14-8-10-15(11-9-14)17(3,4)5/h8-11H,6-7,12H2,1-5H3 |
InChI-Schlüssel |
AFQAIJFWMTYTFR-UHFFFAOYSA-N |
SMILES |
CCCCON(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C |
Kanonische SMILES |
CCCCON(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C |
Andere CAS-Nummern |
145142-71-8 |
Synonyme |
[butoxy-(4-tert-butylbenzoyl)amino] acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)
![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)
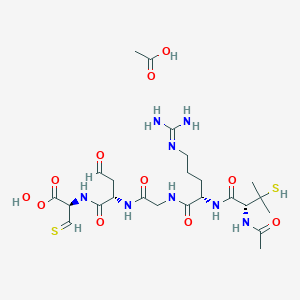
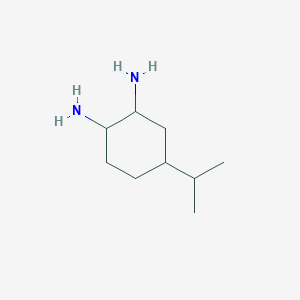





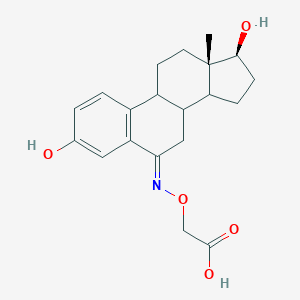
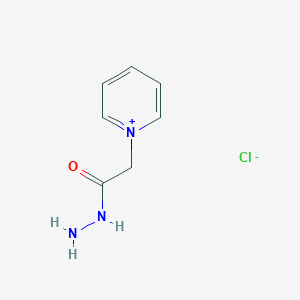

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
